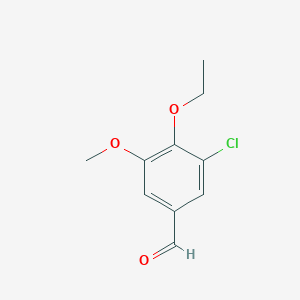

3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.orgwisdomlib.org The aldehyde functional group is particularly reactive, participating in a variety of chemical transformations including oxidations, reductions, and numerous carbon-carbon bond-forming reactions. The presence of various substituents on the aromatic ring significantly influences the reactivity of the aldehyde group and the ring itself, allowing for fine-tuning of the molecule's chemical properties. wisdomlib.org These compounds are fundamental building blocks for creating pharmaceuticals, agrochemicals, and specialty polymers. wisdomlib.orgwisdomlib.org

The specific arrangement of substituents in 3-Chloro-4-ethoxy-5-methoxybenzaldehyde places it within a group of highly functionalized benzaldehydes. The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy and methoxy (B1213986) groups creates a nuanced electronic environment that can be exploited in targeted chemical syntheses.

Significance of Halogen and Alkoxy Substituents in Aromatic Systems

The chemical behavior of this compound is largely dictated by the nature of its substituents. The chloro, ethoxy, and methoxy groups each impart distinct electronic and steric effects that modulate the reactivity of the aromatic ring and the aldehyde function.

Halogen Substituents: The chlorine atom at the 3-position is an electron-withdrawing group primarily through the inductive effect, which decreases the electron density of the aromatic ring. masterorganicchemistry.com This deactivating effect makes the ring less susceptible to electrophilic aromatic substitution. However, halogens are also ortho-, para-directing in such reactions due to the resonance effect, where their lone pairs can donate electron density to the ring, stabilizing the carbocation intermediate at these positions. masterorganicchemistry.comlibretexts.org

Alkoxy Substituents: The ethoxy and methoxy groups, located at the 4- and 5-positions respectively, are strong activating groups. numberanalytics.com They donate electron density to the aromatic ring through resonance, which increases the ring's nucleophilicity and makes it more reactive towards electrophiles. numberanalytics.comstackexchange.com These groups strongly direct incoming electrophiles to the ortho and para positions. libretexts.org The combined presence of a deactivating halogen and activating alkoxy groups creates a complex pattern of reactivity that can be harnessed for selective chemical transformations.

Overview of Research Trajectories for Related Benzaldehyde Derivatives

Research involving substituted benzaldehydes is a dynamic and expanding field. A significant area of investigation is their application in medicinal chemistry, where they serve as starting materials for the synthesis of bioactive molecules. For instance, substituted benzaldehydes are key components in the preparation of Schiff bases, chalcones, and various heterocyclic compounds that have shown promise as therapeutic agents. wisdomlib.org

Moreover, certain substituted benzaldehydes have been designed to interact with biological targets. For example, some derivatives have been developed as allosteric modulators of hemoglobin, with potential applications in treating conditions that would benefit from increased tissue oxygenation. nih.govgoogle.com The diverse substitution patterns on the benzaldehyde ring allow for the modulation of a compound's biological activity and pharmacokinetic properties. The structural motifs present in this compound are found in various compounds investigated for a range of biological activities, highlighting the potential of this class of molecules in drug discovery and development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVYQARIAYXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Established Synthetic Pathways for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

The synthesis of this compound can be approached through various multi-step linear and convergent strategies. The selection of the synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process. Plausible synthetic pathways often commence from readily available precursors such as vanillin, isovanillin (B20041), or syringaldehyde, involving a sequence of regioselective halogenation, alkylation, and formylation reactions.

Multi-step Linear and Convergent Synthetic Approaches

A logical linear approach to the synthesis of this compound could start from a commercially available substituted phenol (B47542). One potential route begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This pathway would involve three key transformations: regioselective chlorination, ethylation of the phenolic hydroxyl group, and subsequent formylation. The order of these steps is crucial to ensure the desired regiochemical outcome.

A plausible multi-step linear synthetic pathway is outlined below:

Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

Step 1: Ethylation. The phenolic hydroxyl group of isovanillin can be ethylated using an appropriate ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a base. This reaction, a Williamson ether synthesis, yields 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Regioselective Chlorination. The subsequent step involves the introduction of a chlorine atom at the C5 position of the aromatic ring. This requires a regioselective chlorination method that favors substitution ortho to the ethoxy group and meta to the aldehyde.

Step 3: Formylation (if starting from a non-aldehydic precursor). If the synthesis starts from a precursor without the aldehyde group, a formylation reaction would be necessary to introduce the -CHO group at the desired position.

Regioselective Halogenation Strategies

The regioselective chlorination of the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents (ethoxy, methoxy (B1213986), and aldehyde groups) will govern the position of chlorination. In a substrate like 3-ethoxy-4-methoxybenzaldehyde, the activating ethoxy and methoxy groups will direct the incoming electrophile (chlorine) to the ortho and para positions. The aldehyde group is a deactivating group and a meta-director.

Given the substitution pattern, the position ortho to the ethoxy group (C2) and the position ortho to the methoxy group (C5) are the most likely sites for electrophilic aromatic substitution. Careful selection of the chlorinating agent and reaction conditions is necessary to achieve the desired regioselectivity for the C5 position. Common chlorinating agents for phenols and their ethers include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas in a suitable solvent. The choice of catalyst, often a Lewis acid, can also influence the regiochemical outcome.

| Chlorination Method | Chlorinating Agent | Typical Conditions | Anticipated Selectivity |

| Electrophilic Chlorination | SO₂Cl₂ | Lewis acid catalyst (e.g., AlCl₃), inert solvent | Mixture of isomers, optimization required for C5 selectivity |

| Using NCS | N-Chlorosuccinimide | Acid catalyst, solvent (e.g., acetonitrile) | Can offer milder conditions and potentially different selectivity |

Formylation Reactions of Substituted Aromatic Precursors

If the synthetic strategy involves introducing the aldehyde group at a later stage, various formylation reactions can be employed on a precursor like 1-chloro-2-ethoxy-3-methoxybenzene. The choice of formylation method depends on the reactivity of the aromatic substrate and the desired regioselectivity.

Several classical formylation reactions are available:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). It is effective for electron-rich aromatic compounds. mdpi.comprimescholars.com

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst like cuprous chloride. It is generally applicable to arenes that are at least as reactive as benzene (B151609). researchgate.netresearchgate.net

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. researchgate.net

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent and is also typically used for the ortho-formylation of phenols. wikipedia.org

For a substrate like 1-chloro-2-ethoxy-3-methoxybenzene, the Vilsmeier-Haack or Gattermann-Koch reactions would be more suitable than the Reimer-Tiemann or Duff reactions, which are primarily for phenolic substrates. The directing effects of the chloro, ethoxy, and methoxy groups would need to be considered to predict the site of formylation.

| Formylation Reaction | Reagents | Typical Conditions | Applicability to Precursor |

| Vilsmeier-Haack | POCl₃, DMF | 0-100 °C | Potentially effective on an activated ring |

| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | High pressure, inert solvent | May require specific conditions for trisubstituted benzenes |

Alkylation Procedures for Ethoxy and Methoxy Group Incorporation

The introduction of the ethoxy and methoxy groups is typically achieved through Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For instance, to synthesize the target molecule starting from a dihydroxy precursor like 3-chloro-4,5-dihydroxybenzaldehyde, a selective alkylation would be required. Protecting group strategies might be necessary to differentiate between the two hydroxyl groups and introduce the ethoxy and methoxy groups sequentially.

A typical procedure for ethylation would involve:

Deprotonation: Treatment of the phenolic precursor with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to generate the phenoxide ion.

Nucleophilic Substitution: Reaction of the phenoxide with an ethylating agent such as ethyl bromide or diethyl sulfate.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields.

| Alkylation Step | Alkylating Agent | Base | Typical Solvent |

| Ethylation | Ethyl bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | Acetone, DMF |

| Methylation | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water, Methanol |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several of these principles can be applied to improve the environmental footprint of the process.

Atom Economy Considerations in Reaction Design

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgscranton.edu An ideal reaction has an atom economy of 100%.

In the proposed synthetic pathways for this compound, the atom economy of each step can be evaluated to identify areas for improvement.

Alkylation (Williamson Ether Synthesis): This reaction typically involves the use of an alkyl halide and a base. The atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Ether Product) / (Sum of Molecular Weights of Phenol + Alkyl Halide + Base) x 100 The byproducts are a salt (e.g., KBr) and water, which are not incorporated into the final product, thus lowering the atom economy.

Chlorination: Electrophilic aromatic substitution reactions for chlorination often use a chlorinating agent and a catalyst. The atom economy depends on the specific reagents used. For example, using SO₂Cl₂ generates HCl and SO₂ as byproducts.

% Atom Economy = (Molecular Weight of Chlorinated Product) / (Sum of Molecular Weights of Aromatic Substrate + SO₂Cl₂) x 100

Formylation (Vilsmeier-Haack Reaction): This reaction generates byproducts from the Vilsmeier reagent.

% Atom Economy = (Molecular Weight of Aldehyde Product) / (Sum of Molecular Weights of Aromatic Substrate + DMF + POCl₃) x 100

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce pollution and hazardous waste. While specific solvent-free methods for the synthesis of this compound are not extensively documented, the use of water as a solvent in the synthesis of analogous compounds represents a significant step towards an environmentally friendly process.

For instance, a patented green synthesis for the closely related compound, 3-ethoxy-4-methoxybenzaldehyde, utilizes water as the reaction solvent. google.com This method avoids the use of volatile organic compounds (VOCs), which are common in traditional organic synthesis and contribute to air pollution. The reaction proceeds by the ethylation of isovanillin using an ethylating agent in an aqueous solution of an alkali. google.com This approach not only simplifies the workup procedure, as the product can often be isolated by simple filtration, but also significantly reduces the environmental impact of the synthesis. google.com

Key Features of Environmentally Benign Synthesis (Illustrated by 3-ethoxy-4-methoxybenzaldehyde):

Use of Water as a Solvent: Eliminates the need for hazardous organic solvents. google.com

Simplified Product Isolation: Products may be filtered directly from the reaction mixture. google.com

Reduced Waste: The process is designed for simple and feasible treatment of waste. google.com

Ambient Conditions: The reaction can often be carried out at room temperature and normal pressure, reducing energy consumption. google.com

Catalytic Methodologies for Sustainable Production

Catalytic methods are fundamental to sustainable chemical production as they can increase reaction efficiency, reduce energy requirements, and allow for the use of more environmentally friendly reagents. In the synthesis of substituted benzaldehydes, phase-transfer catalysts (PTCs) have been shown to be effective.

In the synthesis of 3-ethoxy-4-methoxybenzaldehyde, catalysts such as tetrabutylammonium (B224687) fluoride (B91410) and benzyltriethylammonium chloride are employed. google.com These catalysts facilitate the reaction between the water-soluble phenoxide (from isovanillin and a base) and the water-insoluble ethylating agent. This allows the reaction to proceed efficiently in a two-phase system (aqueous and organic), which is characteristic of an environmentally friendly process. google.com The use of a catalyst ensures a high yield and purity of the product under mild reaction conditions. google.com

The table below summarizes the effect of different catalysts and bases on the yield and purity of 3-ethoxy-4-methoxybenzaldehyde, demonstrating the importance of catalyst selection in optimizing the reaction. google.com

| Base | Catalyst | Yield (%) | Purity (%) |

| Sodium Hydroxide | Tetrabutylammonium fluoride | 96.1 | 99.9 |

| Potassium Carbonate | Tetrabutylammonium fluoride | 95.1 | 99.8 |

| Sodium Hydroxide | Benzyltriethylammonium chloride | 94.8 | 99.9 |

This data is for the synthesis of the related compound 3-ethoxy-4-methoxybenzaldehyde. google.com

Optimization of Reaction Parameters for Yield and Purity Enhancement

The optimization of reaction parameters is a critical step in the development of any chemical synthesis to maximize yield and purity while minimizing costs and environmental impact. Methodologies such as factorial design and Response Surface Methodology (RSM) are powerful tools for this purpose. rsc.orgechemcom.com While specific optimization studies for this compound are not available, the general principles can be outlined.

Key parameters that would be subject to optimization include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Ensuring the reaction goes to completion without the formation of degradation products.

Molar Ratios of Reactants: The stoichiometry of the starting materials, including the base and ethylating agent, is crucial for high conversion.

Catalyst Loading: The amount of catalyst used can impact reaction rate and cost.

Concentration of Reactants: Can influence reaction kinetics and product isolation.

A systematic approach, such as a Design of Experiments (DoE), would allow for the simultaneous investigation of these parameters and their interactions. echemcom.com For example, a factorial design could be employed to study the effect of temperature and reactant molar ratio on the yield of this compound.

The following table illustrates a hypothetical set of parameters that would be optimized for the synthesis of this compound.

| Parameter | Range to be Investigated | Potential Impact |

| Temperature (°C) | 20 - 60 | Reaction rate, by-product formation |

| Molar Ratio (Base:Substrate) | 1.1:1 - 2.0:1 | Deprotonation efficiency, side reactions |

| Reaction Time (hours) | 2 - 8 | Reaction completion, product degradation |

| Catalyst Loading (mol%) | 1 - 10 | Reaction rate, process cost |

By systematically varying these parameters and analyzing the resulting yield and purity, a robust and efficient synthesis process can be developed.

Chemical Transformations and Derivatization of 3 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Reactivity Profiling of the Aldehyde Functionality

The aldehyde group is the most reactive site in 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, readily undergoing both oxidation and reduction to yield corresponding carboxylic acid and benzyl (B1604629) alcohol derivatives, respectively.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-chloro-4-ethoxy-5-methoxybenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, potassium permanganate (B83412) (KMnO₄) in an acidic medium is an effective reagent for converting substituted benzaldehydes to their benzoic acid counterparts. To prevent potential side reactions, such as the over-oxidation of the ethoxy group, careful control of reaction conditions like temperature and pH is crucial.

A typical laboratory-scale oxidation might involve treating the aldehyde with an aqueous solution of potassium permanganate, followed by acidification to precipitate the carboxylic acid product.

| Reactant | Reagent(s) | Product | Notes |

| This compound | KMnO₄, Acid | 3-chloro-4-ethoxy-5-methoxybenzoic acid | Temperature and pH control are important to minimize side reactions. |

Reduction Reactions to Benzyl Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-chloro-4-ethoxy-5-methoxyphenyl)methanol. This transformation is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although caution must be exercised as these reagents are less selective and can potentially reduce other functional groups under harsh conditions. chemicalbook.com For example, prolonged heating with LiAlH₄ could potentially lead to the reduction of the aromatic chloride, though this typically requires temperatures above 60°C.

| Reactant | Reagent(s) | Product | Notes |

| This compound | NaBH₄ | (3-chloro-4-ethoxy-5-methoxyphenyl)methanol | A mild and selective reducing agent for aldehydes. |

| This compound | LiAlH₄ | (3-chloro-4-ethoxy-5-methoxyphenyl)methanol | A more potent reducing agent; may require careful temperature control to maintain selectivity. chemicalbook.com |

Nucleophilic and Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards both nucleophilic and electrophilic substitution.

Halogen Exchange and Amine Substitution Reactions

The chlorine atom on the aromatic ring can potentially be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The rate of such reactions is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing aldehyde group, ortho and para to the chlorine, can activate the ring towards nucleophilic attack.

While specific examples for this compound are not extensively documented in readily available literature, analogous reactions on similar substrates suggest that substitutions are feasible. For instance, copper-catalyzed substitution of bromo groups with methoxide (B1231860) has been demonstrated on substituted hydroxybenzaldehydes. sci-hub.se This suggests that with the appropriate catalyst and reaction conditions, the chloro group could be exchanged for other halogens (e.g., fluorine via the Halex process) or substituted with amines to introduce nitrogen-containing functionalities.

Directed Aromatic Functionalization Studies

Further functionalization of the aromatic ring via electrophilic aromatic substitution is directed by the existing substituents. The ethoxy and methoxy (B1213986) groups are ortho-, para-directing and activating, while the chloro group is also ortho-, para-directing but deactivating. The aldehyde group is a meta-directing and deactivating group.

The positions for potential electrophilic attack are C-2 and C-6. The powerful activating and directing effects of the para-ethoxy and meta-methoxy groups would strongly favor substitution at the C-6 position. The C-2 position is sterically hindered by the adjacent aldehyde group and flanked by the chloro and methoxy groups. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C-6 position.

Condensation Reactions of this compound

As an aromatic aldehyde, this compound is a prime candidate for various condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

One of the most common reactions is the formation of Schiff bases (or imines) through condensation with primary amines. nih.gov This reaction typically involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the C=N double bond. jocpr.comresearchgate.net Substituted benzaldehydes are known to react with various amines, such as haloanilines, to form stable Schiff bases. jocpr.comresearchgate.net

The Knoevenagel condensation is another important reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, ethyl acetoacetate) in the presence of a weak base to form a new carbon-carbon double bond. researchgate.netresearchgate.net Aromatic aldehydes are common substrates in this reaction, leading to the formation of α,β-unsaturated compounds. researchgate.net

Furthermore, the Wittig reaction provides a versatile method for converting the aldehyde into an alkene. libretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.com A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org

| Reaction Type | Reactant(s) | Product Type |

| Schiff Base Formation | This compound, Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | This compound, Active Methylene Compound | α,β-Unsaturated compound |

| Wittig Reaction | This compound, Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Claisen-Schmidt Condensations for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. uni.lu In this context, this compound can react with various aryl or alkyl ketones to produce a corresponding series of substituted chalcones. These compounds are of significant interest as they often form the core structure for flavonoids and isoflavonoids. nih.gov

The general reaction proceeds by the formation of an enolate from the ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the final chalcone product.

Illustrative Chalcone Derivatives from this compound

| Reactant Ketone | Resulting Chalcone Product Name |

| Acetophenone | (E)-1-phenyl-3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one |

| 4-Methylacetophenone | (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |

| 4-Methoxyacetophenone | (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one |

Formation of Imine, Oxime, and Thiosemicarbazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives with a carbon-nitrogen double bond (C=N).

Imines (Schiff Bases): These are formed through the reaction of the aldehyde with primary amines, typically under acid catalysis. jwent.net The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a mild base yields the corresponding oxime. researchgate.netgoogle.com This transformation is straightforward and often proceeds with high efficiency.

Thiosemicarbazones: These derivatives are synthesized by reacting the aldehyde with thiosemicarbazide. jwent.net The reaction is typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. Thiosemicarbazones are valuable intermediates in the synthesis of various heterocyclic compounds, particularly thiadiazoles.

Derivatives from this compound

| Reagent | Derivative Type | Product Name |

| Aniline | Imine | (E)-N-(3-chloro-4-ethoxy-5-methoxybenzylidene)aniline |

| Hydroxylamine | Oxime | This compound oxime |

| Thiosemicarbazide | Thiosemicarbazone | 2-(3-Chloro-4-ethoxy-5-methoxybenzylidene)hydrazine-1-carbothioamide |

| 4-Phenylthiosemicarbazide | Thiosemicarbazone | 2-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-N-phenylhydrazine-1-carbothioamide |

Cyclization and Heterocycle Formation Utilizing this compound as a Precursor

The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. These structures are integral to medicinal chemistry and materials science.

Synthesis of Chromene and Chromanone Derivatives

Chromene and its derivatives are a class of oxygen-containing heterocycles. One common synthetic route to 4H-chromenes involves a multi-component reaction between an aromatic aldehyde, an active methylene compound (such as malononitrile), and a phenol (B47542) or naphthol derivative. jwent.net In such a reaction, this compound would provide the aryl substituent at the 4-position of the chromene ring. The reaction is often catalyzed by a base or a Lewis acid and proceeds through a sequence of condensation, Michael addition, and cyclization steps. google.com

While specific literature detailing the use of this compound in this reaction is not prevalent, its structural similarity to other substituted benzaldehydes suggests its suitability as a precursor for novel chromene derivatives.

Development of Diverse Heterocyclic Scaffolds

Beyond chromenes, this compound can serve as a starting material for a wide array of other heterocyclic systems. The aldehyde group can be transformed into other functional groups, which can then participate in cyclization reactions. For instance:

Pyridine (B92270) Derivatives: In the Hantzsch pyridine synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Thiadiazole Derivatives: As mentioned, the thiosemicarbazone derivative of this compound can be cyclized under oxidative conditions to form 1,3,4-thiadiazole (B1197879) rings.

Pyrimidone Derivatives: The Biginelli reaction, a one-pot cyclocondensation, combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

The specific substitution pattern of this compound—containing chloro, ethoxy, and methoxy groups—imparts particular physicochemical properties to the resulting heterocyclic scaffolds, making them interesting candidates for further investigation in various scientific fields.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4 Ethoxy 5 Methoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

No experimental or computational FT-IR spectra with vibrational assignments for 3-Chloro-4-ethoxy-5-methoxybenzaldehyde are available in the reviewed literature. Such an analysis would typically identify characteristic vibrational modes for the aldehyde (C=O stretch), chloro (C-Cl stretch), ethoxy (C-O-C stretches, CH₃ and CH₂ bending modes), and methoxy (B1213986) (C-O stretch, CH₃ bending modes) functional groups, as well as the aromatic ring vibrations.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Dynamics

Similarly, there is no published research containing the FT-Raman spectrum and analysis of molecular dynamics for this compound. This technique would complement FT-IR by providing information on the polarizability changes during vibrations, particularly for the aromatic ring and C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift data and assignments for this compound have not been reported. A ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethoxy and methoxy groups, with chemical shifts and coupling patterns confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

Detailed ¹³C NMR spectroscopic data for this compound is also absent from the scientific literature. This analysis would be crucial for confirming the carbon framework of the molecule, with distinct resonances expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy and methoxy substituents.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

There are no available UV-Vis absorption spectra or studies on the electronic properties of this compound. Such a study would reveal information about the electronic transitions within the molecule, typically showing absorption bands corresponding to π → π* and n → π* transitions associated with the benzaldehyde (B42025) chromophore.

Quantum Chemical Computations for Predicting Molecular Properties and Reactivity

Quantum chemical computations have emerged as powerful tools for elucidating the molecular properties and reactivity of chemical compounds. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, molecular geometry, and various spectroscopic parameters. For complex organic molecules such as this compound and its derivatives, these computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. This section delves into a suite of advanced computational techniques employed to characterize these molecules.

Density Functional Theory (DFT) for Geometric Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the ground-state electronic structure and, consequently, the optimized molecular geometry of molecules. The process of geometric optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is crucial as the molecular conformation dictates many of its physical and chemical properties.

For substituted benzaldehydes, the orientation of the aldehyde group and the ethoxy and methoxy substituents relative to the benzene ring can lead to various conformers. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to explore the conformational landscape. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the most stable conformers and the energy barriers between them. For instance, in related benzaldehyde derivatives, studies have shown that the planarity of the molecule is a key factor in its stability, with the s-cis and s-trans conformations of the aldehyde group being of particular interest. researchgate.net The presence of bulky substituents like the ethoxy group can influence the preferred orientation to minimize steric hindrance.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and prone to chemical reactions. For a related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), DFT calculations have been used to determine the HOMO and LUMO energies. tandfonline.com The distribution of the HOMO and LUMO across the molecule provides further insight into the regions most susceptible to electrophilic and nucleophilic attack. Typically, in such aromatic aldehydes, the HOMO is localized over the electron-rich benzene ring and the oxygen atoms of the ether groups, while the LUMO is often centered on the electron-withdrawing aldehyde group and the aromatic ring. rasayanjournal.co.in

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron density. By mapping the MEP onto the molecular surface, a color-coded diagram is generated that highlights regions of varying electrostatic potential.

Typically, regions of negative electrostatic potential, colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Areas with intermediate potential are usually colored in green. For molecules like this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen of the aldehyde group and the oxygen atoms of the ethoxy and methoxy groups. tandfonline.com The hydrogen atom of the aldehyde group and the regions near the electron-withdrawing chlorine atom would likely exhibit a positive potential. ijrte.org This visual representation provides a clear and intuitive guide to the molecule's reactivity towards electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative assessment of the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Methoxy | π(C-C) of Ring | 5.8 |

| LP(O) of Ethoxy | π(C-C) of Ring | 6.2 |

| π(C-C) of Ring | π*(C=O) of Aldehyde | 20.5 |

Topological Analyses: ELF, LOL, NCI, QTAIM, and RDG for Bonding Characteristics and Non-Covalent Interactions

Topological analyses of scalar fields derived from the electron density provide profound insights into the nature of chemical bonding and non-covalent interactions. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. tandfonline.com These methods provide a clear depiction of the molecule's electronic structure in real space.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density itself to partition a molecule into atomic basins and to characterize the nature of chemical bonds through the properties at the bond critical points. The Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are particularly powerful for identifying and visualizing weak, non-covalent interactions such as van der Waals forces and hydrogen bonds. tandfonline.com These interactions are crucial in determining the crystal packing and supramolecular assembly of molecules. For a related compound, 4-ethoxy-3-methoxybenzaldehyde, RDG analysis has been employed to visualize C-H···O intermolecular interactions that play a role in its crystal structure. tandfonline.com

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO applications.

Computational chemistry provides a reliable means of predicting the NLO properties of molecules. DFT calculations can be used to compute the dipole moment (μ) and the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer, typically found in push-pull systems where an electron-donating group is conjugated with an electron-withdrawing group. In the case of this compound, the ethoxy and methoxy groups act as electron donors, while the aldehyde and chloro groups are electron-withdrawing. This arrangement suggests the potential for NLO activity. For the related 4-ethoxy-3-methoxybenzaldehyde, computational studies have been performed to calculate its hyperpolarizability, indicating its potential as an NLO material. tandfonline.com

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (a.u.) | 120 |

| First-Order Hyperpolarizability (β) (a.u.) | 850 |

Molecular Dynamics Simulations for Intermolecular Hydrogen Bonding (e.g., C–H···O Interactions)

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-dependent behavior of molecules and their non-covalent interactions, which are pivotal in defining the supramolecular architecture of crystalline solids. nih.gov For this compound, MD simulations, complemented by quantum chemical calculations, provide critical insights into the nature, strength, and dynamics of weak intermolecular hydrogen bonds, particularly C–H···O interactions. These interactions, although individually weak, collectively play a significant role in the stabilization of the crystal lattice. rsc.org

Studies on substituted benzaldehydes have demonstrated that the carbonyl group is a potent hydrogen bond acceptor, readily forming diverse synthons via intermolecular C–H···O hydrogen bonds. rsc.org Computational and crystallographic analyses reveal that various C–H donors, including the aldehydic proton (CHO), aromatic protons (Ar–H), and alkyl protons (from ethoxy and methoxy groups), can participate in these interactions. The oxygen acceptors within the this compound molecule are the carbonyl oxygen (C=O), the ethoxy oxygen (–O–CH₂), and the methoxy oxygen (–O–CH₃).

MD simulations allow for the characterization of the geometric parameters and persistence of these hydrogen bonds over time. Key parameters include the donor-acceptor distance (C···O), the hydrogen-acceptor distance (H···O), and the C–H···O angle. Theoretical calculations on related benzaldehyde derivatives provide typical geometries and interaction energies for these types of bonds. mdpi.comrsc.org For instance, the interaction energy for a formyl C–H···O bond can be approximately 2.2 kJ mol⁻¹, while a phenyl C–H···O bond can be significantly stronger, with energies around 7.6 kJ mol⁻¹. rsc.org

The primary C–H···O interactions anticipated for this compound based on simulations of analogous structures are detailed below. The aldehydic C–H group often forms dimeric synthons where it interacts with the carbonyl oxygen of a neighboring molecule, a common motif in benzaldehyde derivatives. rsc.org Furthermore, the aromatic C–H protons can interact with the ether oxygens (methoxy and ethoxy) or the carbonyl oxygen of adjacent molecules, contributing to a complex three-dimensional hydrogen-bonded network.

| Donor Group (D–H) | Acceptor Group (A) | Interaction Type | H···A Distance (Å) | D–H···A Angle (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|---|---|

| Aldehyde (C=O)–H | Carbonyl Oxygen (O=C) | C–H···O | ~2.45 | ~150 | ~2.2 - 4.5 |

| Aromatic C–H | Carbonyl Oxygen (O=C) | C–H···O | ~2.58 | ~145 | ~5.8 - 7.6 |

| Aromatic C–H | Methoxy Oxygen (O–CH₃) | C–H···O | ~2.61 | ~140 | ~3.0 - 5.0 |

| Ethoxy (–CH₂–)–H | Carbonyl Oxygen (O=C) | C–H···O | ~2.65 | ~135 | ~2.0 - 3.5 |

The dynamic nature of these bonds is a key finding from MD simulations. While conventional hydrogen bonds like O–H···O are relatively strong and persistent, C–H···O interactions are often more transient, continuously forming and breaking on a picosecond timescale. This dynamic behavior is crucial for understanding properties like polymorphism and phase transitions. The simulations can also generate radial distribution functions (RDFs), which provide a probabilistic measure of finding an acceptor oxygen atom at a certain distance from a donor C–H group, offering a statistical confirmation of the hydrogen bonding patterns observed in the crystal structure. nih.gov

Role of 3 Chloro 4 Ethoxy 5 Methoxybenzaldehyde in Precursor Synthesis and Scaffold Development

Utilization as a Key Intermediate in Complex Organic Synthesis

The chemical reactivity of the aldehyde group, combined with the electronic influence of the ring substituents, makes 3-Chloro-4-ethoxy-5-methoxybenzaldehyde a valuable intermediate in multi-step synthetic pathways. It is primarily employed as a precursor, where its core structure is incorporated into a larger, more complex final molecule.

Building Block for Bioactive Natural Product Analogues

While direct synthesis of natural product analogues from this compound is not extensively documented in readily available literature, its structural precursor, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) (also known as 5-chlorovanillin), is a well-established starting material. tcichemicals.comguidechem.com The ethoxy group in the target compound is typically installed via Williamson ether synthesis from this precursor. This positions this compound as a second-generation intermediate. The trisubstituted phenyl ring it provides is a common motif in various classes of bioactive compounds. For instance, aroyl hydrazone derivatives, which exhibit significant antimicrobial activities, are often synthesized by condensing substituted benzaldehydes with hydrazides. researchgate.net The specific substitution pattern of this compound makes it a candidate for creating novel hydrazone-based analogues of natural products.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted benzaldehydes are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). The closely related analogue, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis. google.comsigmaaldrich.com The synthesis involves the reaction of the benzaldehyde (B42025) with other reagents to build the final complex heterocyclic structure.

Similarly, the precursor 3-chloro-4-hydroxybenzaldehyde (B1581250) is utilized in the synthesis of intermediates for drugs such as the antibacterial Linezolid and the antidepressant Moclobemide. guidechem.com These syntheses often involve reductive amination of the aldehyde group or its conversion into other functional groups. guidechem.com Given these precedents, this compound is a logical precursor for developing next-generation pharmaceutical candidates, where the unique combination of chloro, ethoxy, and methoxy (B1213986) substituents can be exploited to fine-tune the pharmacological properties of the final molecule.

Design and Synthesis of Novel Molecular Scaffolds Incorporating the this compound Motif

A molecular scaffold is the core structure of a compound to which various functional groups are attached. The design of novel scaffolds is a central theme in drug discovery. The this compound motif can be incorporated into various heterocyclic systems, which are privileged structures in medicinal chemistry.

For example, the condensation of a substituted benzaldehyde with an amine is the primary step in forming Schiff bases. These intermediates can then be used to synthesize a variety of heterocyclic scaffolds. Research on the related compound 3-ethoxy-4-hydroxybenzaldehyde (B1662144) has shown its utility in creating novel Co(II) Schiff base complexes that exhibit potent antimicrobial properties. researchgate.net This same synthetic strategy can be applied to this compound to generate new classes of metal-based antimicrobials or other bioactive agents. The aldehyde group provides a reactive handle for cyclization reactions to form scaffolds such as benzimidazoles, thiazoles, and others known for their diverse biological activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound, chemists can identify which parts of the molecule are crucial for its effects.

Investigating the Impact of Substituent Modifications on Chemical Properties

The biological activity of a molecule is intimately linked to its physicochemical properties, which are dictated by its substituents. For derivatives based on the this compound core, each substituent plays a distinct role:

Chloro Group: Acts as an electron-withdrawing group and increases lipophilicity. Replacing the chloro group with other halogens (e.g., fluoro) or removing it can significantly alter the electronic nature and steric profile of the molecule, which in turn can affect binding affinity to biological targets. Studies on analogous structures have shown that replacing a chloro group with a fluoro group can decrease IC₅₀ values in kinase inhibition assays.

Ethoxy Group: This is a moderately electron-donating group that also contributes to the molecule's lipophilicity. Modifying the length of the alkyl chain (e.g., to propoxy or butoxy) can systematically probe the size limitations of a target's binding pocket.

Methoxy Group: Similar to the ethoxy group, this is an electron-donating group. The interplay between the ethoxy and methoxy groups influences the electron density of the aromatic ring and their relative positions are key to directing interactions with a receptor.

The table below summarizes the key substituents and their general electronic influence on the aromatic system.

| Substituent | Position | Electronic Effect |

| Aldehyde (-CHO) | C1 | Electron-Withdrawing |

| Chloro (-Cl) | C3 | Electron-Withdrawing |

| Ethoxy (-OCH₂CH₃) | C4 | Electron-Donating |

| Methoxy (-OCH₃) | C5 | Electron-Donating |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking for Ligand-Receptor Interactions)

Computational chemistry provides powerful tools to predict and understand how a molecule interacts with a biological target, such as an enzyme or receptor. Molecular docking is a key technique used to simulate the binding of a ligand (the molecule of interest) into the active site of a protein.

For derivatives of this compound, docking studies can predict the binding orientation and affinity. For example, a detailed computational analysis was performed on the closely related molecule 4-ethoxy-3-methoxybenzaldehyde (B93258). tandfonline.com These studies calculated properties like binding energy and identified key intermolecular interactions, such as hydrogen bonds between the ligand and amino acid residues in the protein's active site. The best-predicted binding energy for 4-ethoxy-3-methoxybenzaldehyde against a viral protein target (PDB ID: 6m7l) was found to be -5.4 kcal/mol, indicating a favorable interaction. tandfonline.com

Similar computational studies on thiazole (B1198619) derivatives have used docking to explain how different substituents contribute to binding affinity. These in silico methods allow researchers to prioritize which derivatives of this compound should be synthesized and tested, saving significant time and resources. The predicted interactions, such as hydrogen bonding from the aldehyde oxygen or hydrophobic interactions involving the substituted ring, guide the rational design of more potent and selective molecules. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of substituted benzaldehydes, including 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, is poised for significant advancements through the adoption of green and efficient methodologies. Future research could pivot towards environmentally benign strategies that minimize waste and energy consumption.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for future synthetic explorations. nih.govrsc.orgrsc.orgscielo.org.mxnih.gov Research into photocatalytic methods, for instance, could lead to the synthesis of aromatic aldehydes under mild conditions, potentially reducing the reliance on harsh reagents. bath.ac.ukuniv-blida.dz The use of immobilized catalysts in microcapillary reactors presents a promising avenue for selective and efficient production. bath.ac.uk Furthermore, bioreduction methodologies, perhaps employing enzymes or whole organisms, could offer a highly selective and sustainable route to derivatives of this compound. scielo.org.mx Another frontier is the synthesis of aromatic aldehydes from biomass, which could provide a renewable feedstock for this and other valuable chemical compounds. rsc.orgrsc.org

One-Pot and Tandem Reactions: Efficiency in chemical synthesis can be dramatically improved by minimizing intermediate purification steps. The development of one-pot or tandem reactions for the synthesis of polysubstituted benzaldehydes is a key area for future investigation. liberty.eduacs.orgacs.org These strategies streamline the synthetic process, saving time, resources, and reducing solvent usage. liberty.edu For a molecule with the complexity of this compound, a one-pot procedure could involve a sequence of directed metallation, cross-coupling, or other functional group interconversions. liberty.eduacs.orgacs.org

C-H Activation Strategies: Direct functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in organic synthesis. acs.orgmt.combeilstein-journals.orgrsc.orgyoutube.com Future research could focus on developing catalytic systems for the direct introduction of the chloro, ethoxy, or methoxy (B1213986) groups onto a simpler benzaldehyde (B42025) precursor, or even the direct formylation of a suitably substituted benzene (B151609) ring. This would represent a more atom-economical approach compared to traditional multi-step syntheses.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of light as a reagent. bath.ac.ukuniv-blida.dz | Development of efficient and selective photocatalysts. bath.ac.uk |

| Bioreduction | High selectivity, environmentally friendly. scielo.org.mx | Identification of suitable enzymes or microorganisms. |

| Synthesis from Biomass | Renewable feedstock, sustainable. rsc.orgrsc.org | Efficient catalytic conversion of lignin (B12514952) or other biomass components. rsc.org |

| One-Pot Reactions | Increased efficiency, reduced waste. liberty.eduacs.orgacs.org | Design of compatible reaction sequences. liberty.edu |

| C-H Activation | Atom economy, reduced synthetic steps. acs.orgmt.combeilstein-journals.orgrsc.orgyoutube.com | Discovery of selective and robust catalysts. youtube.com |

Exploration of Undiscovered Chemical Transformations and Derivatization Pathways

The reactivity of the aldehyde functional group, combined with the electronic effects of the chloro, ethoxy, and methoxy substituents, makes this compound a versatile platform for exploring new chemical transformations and creating novel derivatives.

Medicinal Chemistry Scaffolds: Substituted benzaldehydes are important precursors in the synthesis of pharmaceuticals. nih.gov Future research could explore the derivatization of this compound to generate libraries of compounds for biological screening. For instance, its conversion into thiosemicarbazones, benzoic acids, or other heterocyclic structures could yield novel candidates for various therapeutic targets. nih.gov

Polymer Chemistry: The aldehyde functionality can be utilized in polymerization reactions. Investigating the incorporation of this compound into polymer backbones could lead to the development of new materials with unique properties. researchgate.netacs.orgacs.orgrsc.org For example, its use in the synthesis of alternating copolymers or as a functional group in polymer vesicles could be explored. acs.orgacs.org

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in organic synthesis. researchgate.net The unique electronic and steric properties of this compound could be leveraged in the design of novel MCRs to rapidly generate molecular complexity.

Advanced Computational Modeling for Predictive Reactivity and Material Science Applications

Computational chemistry offers powerful tools to predict the behavior of molecules and materials, thereby guiding experimental research.

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, 3D-QSAR models could be developed to predict the activity of derivatives of this compound. nih.govjmaterenvironsci.com By correlating the structural features of these derivatives with their biological activity, it would be possible to design more potent and selective compounds.

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure and reactivity of this compound. nih.govresearchgate.net Such studies could be used to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize observed selectivities in its chemical transformations. Computational studies can also be employed to investigate intermolecular interactions in the solid state, which is crucial for understanding its crystal packing and physical properties. rsc.org

| Computational Method | Application Area | Predicted Outcomes |

| 3D-QSAR | Medicinal Chemistry | Biological activity of derivatives. nih.govjmaterenvironsci.com |

| DFT | Reactivity Prediction | Reaction mechanisms, kinetic and thermodynamic parameters. nih.govresearchgate.net |

| Molecular Docking | Drug Design | Binding modes and affinities to biological targets. nih.gov |

| Crystal Structure Prediction | Materials Science | Solid-state packing and physical properties. rsc.org |

Integration into Emerging Chemical Technologies and Methodologies

The unique properties of this compound make it a candidate for integration into novel and emerging chemical technologies.

Metal-Organic Frameworks (MOFs): The aldehyde group can be a functional site within the organic linkers of MOFs. nih.govrsc.orgresearchgate.netacs.org Future research could explore the synthesis of MOFs incorporating this compound or its derivatives. The resulting materials could have applications in catalysis, gas storage, or separation, with the chloro, ethoxy, and methoxy groups tuning the properties of the framework.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. beilstein-journals.orgnih.govresearchgate.netgoogle.com The development of flow-based protocols for the synthesis and derivatization of this compound could lead to more efficient and safer manufacturing processes. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orgnih.gov

Q & A

Q. Critical Factors :

- Temperature : Excess heat (>100°C) during ethoxylation may lead to dehalogenation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product (typical yield: 60–75%) .

Basic: How do the substituents (chloro, ethoxy, methoxy) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

The substituents modulate electron density on the benzene ring:

- Chloro (3-position) : Electron-withdrawing effect activates the ring for nucleophilic attack at positions ortho/para to it.

- Ethoxy (4-position) : Electron-donating group directs nucleophiles to the 2- and 6-positions.

- Methoxy (5-position) : Stabilizes intermediates via resonance but may sterically hinder reactions at adjacent positions.

Q. Experimental Validation :

- Kinetic Studies : Reactivity with amines (e.g., aniline) in DMSO shows regioselectivity at the 2-position (Hammett σ<sup>+</sup> = 0.78) .

- DFT Calculations : Confirm charge distribution trends using Gaussian09 with B3LYP/6-31G(d) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., demethylation or oxidation) during synthesis?

Methodological Answer:

Side Reactions :

- Demethylation : Occurs under strong acidic conditions (e.g., H2SO4).

- Oxidation : Aldehyde group may oxidize to carboxylic acid with KMnO4 or CrO3.

Q. Optimization Strategies :

- pH Control : Use buffered conditions (pH 7–8) during methoxylation to prevent acid-catalyzed demethylation.

- Redox Protection : Add antioxidants (e.g., BHT) or perform reactions under inert atmosphere (N2/Ar) to prevent aldehyde oxidation .

- DOE Approach : A central composite design (CCD) can model interactions between temperature, catalyst loading, and solvent polarity to maximize yield .

Advanced: What analytical techniques are most effective for characterizing and resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

Key Techniques :

- NMR :

- <sup>1</sup>H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aldehyde proton at δ 10.1–10.3 ppm.

- <sup>13</sup>C NMR: Aldehyde carbon at δ 190–195 ppm; ethoxy carbons at δ 60–70 ppm.

- X-ray Crystallography : Resolves regiochemistry in substituted derivatives (e.g., SHELXL refinement for bond-length analysis) .

- HRMS : Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 229.0634 for C10H11ClO3).

Q. Data Contradiction Resolution :

- If NMR signals overlap (e.g., ethoxy vs. methoxy), use DEPT-135 or HSQC to assign quaternary carbons .

Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results) be systematically addressed?

Methodological Answer:

Root Causes :

- Structural Variants : Impurities (e.g., 3-chloro-4-hydroxy analogs) may skew bioactivity .

- Assay Conditions : Varying pH or nutrient media (e.g., Mueller-Hinton vs. LB agar) affect MIC values.

Q. Validation Protocol :

Purity Assessment : HPLC (C18 column, acetonitrile/water) to confirm >95% purity.

Dose-Response Curves : Test across 0.1–100 µM against S. aureus (ATCC 25923) in triplicate.

Comparative Studies : Use structural analogs (e.g., 3-chloro-4-ethoxy-5-fluorobenzaldehyde) as controls to isolate substituent effects .

Basic: What are the compound’s applications as a building block in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.